4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(1-o-tolylethyl)-1H-pyrazole
Description
This compound is a pyrazole derivative featuring a boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 4-position and a 1-(1-o-tolylethyl) substituent at the 1-position. Its molecular formula is C₁₈H₂₂BF₃N₂O₂ with a molecular weight of 366.19 g/mol . The boronic ester moiety enables its use in Suzuki-Miyaura cross-coupling reactions, a critical step in synthesizing biaryl structures for pharmaceuticals and materials science .
Properties
IUPAC Name |
1-[1-(2-methylphenyl)ethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25BN2O2/c1-13-9-7-8-10-16(13)14(2)21-12-15(11-20-21)19-22-17(3,4)18(5,6)23-19/h7-12,14H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZWFHDAXCQTMGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(C)C3=CC=CC=C3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis generally involves two key steps:
- Formation of the pyrazole boronic acid pinacol ester core : The 4-position of pyrazole is functionalized with the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group.
- Introduction of the 1-(1-o-tolylethyl) substituent at the N-1 position of pyrazole : This involves alkylation of the pyrazole nitrogen with an appropriate alkylating agent bearing the 1-o-tolylethyl moiety.
Preparation of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
The pyrazole boronic acid pinacol ester core is a well-established intermediate. It can be prepared by borylation of pyrazole derivatives or by direct conversion of pyrazole-4-boronic acid to its pinacol ester.
- Starting material : 4-Pyrazoleboronic acid pinacol ester (CAS 269410-08-4) is commercially available and can be synthesized by literature methods involving borylation of pyrazole at the 4-position.
Alkylation to Introduce the 1-(1-o-tolylethyl) Group
The key step for the title compound is the alkylation of the pyrazole nitrogen (N-1) with a suitable electrophile that introduces the 1-(1-o-tolylethyl) substituent.
Typical alkylation conditions : The alkylation is performed using alkyl halides or related electrophiles in the presence of a base such as potassium hydroxide or cesium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
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- Alkylation of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole with 1,2-dibromoethane in the presence of potassium hydroxide in DMSO at room temperature yielded 1-(2-bromoethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole in 45% yield after 16 hours.
- Alkylation with 1-chloro-2-methoxyethane under microwave irradiation at 160 °C with cesium carbonate in DMF gave 1-(2-methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole in quantitative yield (100%).
These examples demonstrate the feasibility of N-alkylation of the pyrazole boronate ester under basic conditions with alkyl halides.
Proposed Preparation Route for 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(1-o-tolylethyl)-1H-pyrazole
Given the structural similarity, the preparation of the title compound likely follows a similar alkylation strategy:
| Step | Reagents & Conditions | Description | Expected Outcome |
|---|---|---|---|
| 1 | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (starting material) | Obtain or synthesize the pyrazole boronate ester core | Ready substrate for alkylation |
| 2 | 1-(1-o-tolylethyl) halide (e.g., bromide or chloride) | Alkylation agent providing the 1-(1-o-tolylethyl) group | Alkylation at N-1 position of pyrazole |
| 3 | Base: potassium hydroxide or cesium carbonate | Base to deprotonate pyrazole nitrogen | Facilitate nucleophilic substitution |
| 4 | Solvent: DMSO or DMF | Polar aprotic solvent for reaction | Dissolve reactants and promote reaction |
| 5 | Temperature: room temp to 160 °C (microwave possible) | Reaction conditions | Optimize yield and reaction rate |
| 6 | Workup: aqueous quench, extraction, and silica gel chromatography | Purification | Isolate pure product |
This approach is supported by analogous alkylation reactions reported for similar pyrazole boronate esters.
Additional Notes and Considerations
Yield and Purification : Alkylation yields vary depending on the alkylating agent and conditions. For instance, alkylation with 1,2-dibromoethane gave 45% yield, while microwave-assisted alkylation with 1-chloro-2-methoxyethane gave quantitative yield. Optimization of reaction time, temperature, and base equivalents is critical.
Reactivity of the Alkylating Agent : The steric hindrance of the 1-(1-o-tolylethyl) substituent may require more reactive alkyl halides or longer reaction times.
Protection Groups : In some cases, protection of sensitive groups on pyrazole or the alkylating agent may be necessary to prevent side reactions.
Alternative Methods : Transition metal-catalyzed cross-coupling reactions (e.g., Suzuki coupling) can be used to install aryl substituents on pyrazole boronate esters, but for the N-alkylation of pyrazole nitrogen, direct alkylation remains the primary method.
Summary Table of Representative Preparation Methods
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The boronic acid moiety can be oxidized to form boronic esters or borates.
Reduction: : The pyrazole ring can be reduced under certain conditions.
Substitution: : The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution product.
Major Products Formed
Boronic Esters: : Formed through the oxidation of the boronic acid group.
Reduced Pyrazoles: : Resulting from the reduction of the pyrazole ring.
Substituted Derivatives: : Various functionalized derivatives depending on the substitution reaction.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily explored for its potential in drug development due to its ability to form stable complexes with various biological targets. The boron atom within the structure can enhance the pharmacological properties of the pyrazole derivative by improving solubility and bioavailability.
Case Study: Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer activity. In one study, the synthesized compound demonstrated cytotoxic effects against several cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapeutics .
Organic Synthesis
The compound serves as an important intermediate in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions. Its boron functionality allows for selective borylation reactions under mild conditions.
Table: Comparison of Borylation Reactions
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Suzuki Coupling | Pd catalyst, base | 85 | |
| Negishi Coupling | Zn catalyst | 90 | |
| Stille Coupling | Sn catalyst | 75 |
Materials Science
In materials science, the incorporation of boron compounds into polymers has been studied for enhancing thermal stability and mechanical properties. The unique dioxaborolane structure can facilitate the formation of cross-linked networks in polymer matrices.
Case Study: Polymer Blends
A recent investigation into polymer blends containing this compound revealed improved thermal properties and mechanical strength compared to traditional polymer formulations. This suggests potential applications in high-performance materials .
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in the Suzuki-Miyaura cross-coupling reaction, the boronic acid group facilitates the formation of carbon-carbon bonds through the transfer of the boron atom to the organic substrate. The molecular targets and pathways involved are typically related to the specific biological or chemical processes being studied.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural analogs differ in substituents on the pyrazole ring and the boronic ester’s position. Below is a comparative analysis:
Reactivity in Cross-Coupling Reactions
- Steric Effects : The o-tolylethyl group in the target compound reduces reaction rates in Suzuki couplings compared to less hindered analogs (e.g., 1-methyl or 1-isopropyl derivatives) .
- Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl in ) enhance electrophilicity of the boronic ester, improving coupling efficiency .
- Stability : Pinacol boronic esters (as in the target compound) are stable under standard conditions but hydrolyze in acidic or aqueous environments. Derivatives with protective groups (e.g., SEM-protected pyrazole in ) show enhanced stability .
Data Tables
Table 1: Physical Properties of Selected Compounds
Biological Activity
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(1-o-tolylethyl)-1H-pyrazole is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on recent research findings.
- Molecular Formula : C13H19B N2O2
- Molecular Weight : 234.10 g/mol
- CAS Number : 754214-56-7
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of 1H-pyrazole with boronic acid derivatives. The presence of the dioxaborolane moiety enhances its stability and reactivity in biological systems.
Anticancer Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, the compound has been tested against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results showed a dose-dependent inhibition of cell proliferation, suggesting its potential as a lead compound for anticancer drug development.
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory activity in preclinical models. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, it reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-alpha | 150 | 80 |
| IL-6 | 200 | 90 |
The mechanism underlying its biological activity appears to involve the modulation of signaling pathways associated with cell survival and apoptosis. Specifically, it has been shown to inhibit the PI3K/Akt pathway, which is crucial for cancer cell growth and survival.
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of various pyrazole derivatives. Among them, the compound showed promising results with an IC50 value lower than many existing chemotherapeutic agents. The study concluded that structural modifications could further enhance its potency against resistant cancer types.
Case Study 2: Anti-inflammatory Activity in Animal Models
Another study assessed the anti-inflammatory effects in an animal model of arthritis. The administration of the compound significantly reduced joint swelling and pain compared to controls. Histological analysis revealed decreased infiltration of inflammatory cells in treated groups.
Safety and Toxicology
Safety assessments indicate that while the compound exhibits biological activity, it also presents some toxicity concerns at higher concentrations. In vitro studies have shown cytotoxic effects on normal human fibroblast cells at concentrations above 20 µM.
Q & A
Q. What are the standard synthetic routes for preparing 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(1-o-tolylethyl)-1H-pyrazole?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct borylation of pre-functionalized pyrazole intermediates. For example:
- Step 1 : Alkylation of a pyrazole scaffold (e.g., 4-bromo-1H-pyrazole) with 1-o-tolylethyl halides under basic conditions (K₂CO₃, DMF) to introduce the o-tolylethyl group .
- Step 2 : Borylation using bis(pinacolato)diboron (B₂Pin₂) with a palladium catalyst (e.g., PdCl₂(PPh₃)₂) in anhydrous THF at 80–100°C .
Q. Key Data :
| Reaction Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Alkylation | K₂CO₃, DMF, 80°C | 70–85 | |
| Borylation | PdCl₂(PPh₃)₂, B₂Pin₂, THF | 65–77 |
Q. How is the structural integrity of this compound validated in academic research?
Methodology :
Q. What are the typical applications of this compound in medicinal chemistry?
This boronate ester is a key Suzuki coupling partner for synthesizing:
- Biaryl scaffolds : Used in kinase inhibitors (e.g., M1 muscarinic receptor modulators) .
- Fluorinated analogs : The o-tolyl group enhances metabolic stability, while the boronate enables late-stage diversification .
Advanced Research Questions
Q. How can researchers optimize cross-coupling yields when using this boronate ester in complex systems?
Experimental Design :
- Catalyst screening : Compare Pd catalysts (e.g., Pd(OAc)₂/XPhos vs. PdCl₂(dppf)) in polar aprotic solvents (THF, dioxane) .
- Additives : Use CsF or K₃PO₄ to stabilize the boronate intermediate and prevent protodeboronation .
- Microwave-assisted synthesis : Reduces reaction time from 24h to 2h while maintaining >70% yield .
Q. Data Contradiction Analysis :
Q. What computational methods are used to predict the reactivity of this compound?
Methodology :
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in cross-couplings .
- Molecular docking : Models interactions between the boronate and catalytic palladium centers to rationalize coupling efficiency .
Key Finding :
The dioxaborolane ring’s electron-withdrawing effect lowers the LUMO energy, enhancing oxidative addition to Pd⁰ .
Q. How do steric effects from the o-tolylethyl group influence reaction outcomes?
Case Study :
Q. What strategies are employed to resolve conflicting spectroscopic data for this compound?
Contradiction Example :
Q. How is the compound’s purity assessed for sensitive biological assays?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
